molecular formula C4H5NO5 B131530 N-Oxalylglycine CAS No. 148349-03-5

N-Oxalylglycine

Katalognummer: B131530
CAS-Nummer: 148349-03-5
Molekulargewicht: 147.09 g/mol
InChI-Schlüssel: BIMZLRFONYSTPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of 2-Oxoglutarate-Dependent Dioxygenases in Cellular Regulation

2-Oxoglutarate-dependent dioxygenases (2-OGDOs) are a superfamily of non-heme iron-containing enzymes that play a critical role in cellular regulation by catalyzing a variety of oxidative reactions. nih.govresearchgate.netportlandpress.com These enzymes utilize molecular oxygen and 2-oxoglutarate (2-OG) as co-substrates, along with iron (Fe2+) and ascorbate as cofactors, to hydroxylate a diverse range of targets. nih.govresearchgate.net This catalytic activity allows them to function as metabolic sensors, responding to changes in cellular oxygen levels, energy metabolism, and iron homeostasis. nih.govresearchgate.netnih.gov

The regulatory reach of 2-OGDOs is extensive, encompassing processes such as:

Hypoxic Response: Hydroxylases like prolyl hydroxylase domain (PHD) enzymes and factor inhibiting HIF (FIH) regulate the stability and activity of hypoxia-inducible factors (HIFs), master regulators of the cellular response to low oxygen. portlandpress.comscbt.comresearchgate.net

Epigenetic Modifications: This family includes histone and DNA demethylases, such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the ten-eleven translocation (TET) enzymes, which are crucial for dynamic gene regulation. nih.govresearchgate.netresearchgate.net

Collagen Synthesis: Prolyl and lysyl hydroxylases are essential for the post-translational modification and stabilization of collagen, a key component of the extracellular matrix. researchgate.netportlandpress.com

Other Processes: 2-OGDOs are also involved in carnitine biosynthesis, neurotransmitter synthesis, and the hydroxylation of ribosomal proteins. researchgate.netnih.gov

Given their central role in these fundamental cellular functions, the dysregulation of 2-OGDOs has been implicated in various diseases, including cancer. nih.govresearchgate.net

N-Oxalylglycine (NOG) as a Canonical Inhibitor of 2-Oxoglutarate-Dependent Enzymes

This compound, also known as NOG, is a widely recognized and utilized inhibitor of 2-oxoglutarate-dependent enzymes. nih.govechelon-inc.com Its chemical structure is isosteric to that of 2-oxoglutarate, meaning it has a similar shape and volume. wikipedia.org This structural mimicry allows NOG to competitively bind to the 2-OG binding site within the active center of the dioxygenases. scbt.com However, unlike the natural substrate, NOG is unable to be hydroxylated, effectively stalling the catalytic cycle and inhibiting the enzyme's function. chemicalbook.com

NOG is considered a broad-spectrum inhibitor, meaning it can inhibit a wide range of 2-OGDOs, though its potency can vary between different enzyme subfamilies. researchgate.netnih.gov For instance, it inhibits various Jumonji C domain-containing histone demethylases (JMJD2A, JMJD2C, JMJD2E) and prolyl hydroxylase domain-containing proteins (PHD1, PHD2). mesgenbio.comcaymanchem.com This broad activity has made NOG an invaluable tool for studying the collective roles of 2-OGDOs in various biological contexts. nih.gov

Table 1: Inhibitory Activity of this compound (NOG) on Select 2-Oxoglutarate-Dependent Dioxygenases

Enzyme Target IC50 Value (µM)
PHD1 2.1 mesgenbio.comcaymanchem.comapexbt.com
PHD2 5.6 mesgenbio.comcaymanchem.comapexbt.com
JMJD2E 24 mesgenbio.comcaymanchem.comapexbt.com
JMJD2A 250 mesgenbio.comcaymanchem.comapexbt.com
JMJD2C 500 mesgenbio.comcaymanchem.comapexbt.com

IC50 values represent the concentration of NOG required to inhibit 50% of the enzyme's activity.

Historical Context and Evolution of this compound Research Applications

Initially identified as a synthetic compound, this compound has a rich history as a tool in biochemical research. Its ability to inhibit prolyl hydroxylases led to its early use in studies of collagen biosynthesis. wikipedia.org A significant advancement in its application came with the discovery of its role as an inhibitor of the HIF prolyl hydroxylases, which established NOG as a key chemical probe for investigating the hypoxic response. nih.gov

A noteworthy discovery was the identification of this compound as a natural product found in plants such as rhubarb and spinach. nih.govresearchgate.net This finding raised the intriguing possibility that NOG may have a natural regulatory role in these organisms. nih.gov Over time, the application of NOG has expanded significantly. Its cell-permeable ester derivative, dimethyloxalylglycine (DMOG), has been extensively used in cell-based assays to mimic hypoxic conditions and to study the downstream effects of HIF stabilization. researchgate.netmdpi.com Researchers have also synthesized various derivatives of NOG to explore structure-activity relationships and to develop more selective inhibitors for specific 2-OGDO subfamilies. researchgate.net

Current State and Future Directions in this compound Academic Inquiry

Current research continues to leverage this compound and its derivatives as indispensable tools. The focus has increasingly shifted towards dissecting the complex roles of individual 2-OGDOs in health and disease. nih.gov A major challenge and a key area of future research is the development of highly selective inhibitors for specific 2-OGDOs. nih.gov Achieving selectivity will be crucial for validating individual enzymes as therapeutic targets and for minimizing off-target effects.

Future research directions include:

Developing selective inhibitors: Synthesizing and screening new NOG analogs and other chemical scaffolds to achieve greater selectivity for specific JmjC histone demethylases or other 2-OGDOs. nih.gov

Probing enzyme function in disease models: Using NOG and its more selective derivatives to elucidate the precise roles of 2-OGDOs in cancer progression, ischemic diseases, and other pathological conditions. nih.govmdpi.com

Therapeutic applications: Exploring the therapeutic potential of modulating 2-OGDO activity, for example, by using pro-angiogenic prodrugs of NOG for tissue regeneration. mdpi.comresearchgate.net The development of macromolecular prodrugs, such as this compound-conjugated hyaluronic acid (HA-NOG), represents an innovative approach for the localized and sustained release of NOG. mdpi.comresearchgate.net

Understanding prebiotic chemistry: Investigating the potential role of this compound in the prebiotic synthesis of amino acids, which could provide insights into the origins of life. acs.org

Eigenschaften

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of N-oxalylglycine-mediated Enzyme Inhibition

Competitive Binding at the 2-Oxoglutarate Cofactor Site

N-Oxalylglycine functions as a competitive inhibitor by directly competing with 2-oxoglutarate for binding to the active site of 2OG-dependent enzymes. google.com This competition is the cornerstone of its inhibitory mechanism.

Ligand Recognition and Active Site Interactions

The structural architecture of this compound, featuring a substitution of the C3 methylene group of 2-oxoglutarate with a nitrogen atom, allows it to be recognized by the enzyme's active site. evotec.comnih.gov Crystallographic studies have revealed that NOG binds in a very similar fashion to 2OG. jianhaidulab.com Key interactions include electrostatic interactions between the carboxylate groups of NOG and basic residues, such as lysine or arginine, within the active site. nih.gov This mimicry enables NOG to occupy the same binding pocket as the natural cosubstrate, effectively blocking its access.

Ferrous Iron (Fe(II)) Coordination and Chelation Properties

A crucial aspect of the catalytic activity of 2-oxoglutarate-dependent dioxygenases is the presence of a ferrous iron (Fe(II)) cofactor at the active site. this compound's inhibitory mechanism involves direct coordination with this iron atom. The C-1 carboxylate and C-2 carbonyl oxygen atoms of NOG form a bidentate chelation complex with the Fe(II) ion. nih.gov This interaction is highly conserved and is fundamental to how NOG anchors itself within the active site, preventing the binding of molecular oxygen and the subsequent catalytic steps.

Structural Mimicry and Catalytic Non-Initiation

By acting as a structural analog of 2-oxoglutarate, this compound effectively hijacks the enzyme's active site. koreamed.orgrsc.org While it binds with high affinity, its chemical structure, particularly the nitrogen substitution, renders it incapable of undergoing the oxidative decarboxylation that is the hallmark of the 2-oxoglutarate-dependent reaction. nih.gov This binding without subsequent reaction leads to a dead-end complex, preventing the initiation of the catalytic cycle and effectively inhibiting the enzyme. koreamed.org

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

Among the most studied targets of this compound are the Prolyl Hydroxylase Domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway. scbt.comucd.ie

Inhibition Kinetics and Isoform Specificity (e.g., PHD1, PHD2, PHD3)

This compound has been shown to inhibit multiple PHD isoforms, including PHD1, PHD2, and PHD3. medchemexpress.comuzh.ch Kinetic studies have determined its inhibitory constants (Ki or IC50) against these isoforms, demonstrating its potency. For instance, NOG inhibits PHD2 with an IC50 value of 5.6 μM and PHD1 with an IC50 of 2.1 μM. medchemexpress.com Other studies have reported Ki values in the range of 0.5 to 8 µM for prolyl-4-hydroxylases. koreamed.orgnih.gov While considered a broad-spectrum inhibitor, there can be some degree of selectivity. For example, one study observed a lower IC50 of 51.3 μM for NOG against PHD3 compared to PHD2 under their experimental conditions. nih.gov

Inhibition of PHD Isoforms by this compound
Enzyme IsoformInhibition Value (IC50/Ki)Reference
PHD12.1 μM (IC50) medchemexpress.com
PHD25.6 μM (IC50) medchemexpress.com
Prolyl-4-Hydroxylases (general)0.5-8 μM (Ki) koreamed.orgnih.gov

Functional Consequences of PHD Inhibition on HIF Stabilization

The primary functional outcome of PHD inhibition by this compound is the stabilization of the alpha subunit of Hypoxia-Inducible Factor (HIF-α). researchgate.netfrontiersin.org Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid degradation via the von Hippel-Lindau (VHL) ubiquitin ligase complex. mdpi.comacs.org By inhibiting PHDs, NOG prevents this hydroxylation. scbt.comacs.org The unhydroxylated HIF-α is no longer recognized by VHL and thus escapes degradation. ucd.ie This leads to the accumulation and stabilization of HIF-α, which can then translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a wide array of genes involved in the cellular response to hypoxia, such as those promoting angiogenesis and erythropoiesis. scbt.comnih.gov This process effectively mimics a hypoxic state at the cellular level. scbt.com

Inhibition of Jumonji C-Domain-Containing Histone Lysine Demethylases (JmjC-KDMs)

This compound acts as a potent inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases (JmjC-KDMs), a critical family of enzymes in epigenetic regulation. By mimicking the co-substrate 2-oxoglutarate (2-OG), NOG competitively binds to the active site of these enzymes, thereby preventing the demethylation of histone proteins. This inhibition is not uniform across the JmjC-KDM family, with distinct profiles observed for different subfamilies.

Differential Inhibition Profiles Across JmjC-KDM Subfamilies

Research has demonstrated that this compound exhibits varying degrees of potency against different JmjC-KDM subfamilies. For instance, studies have shown that NOG can effectively inhibit members of the JMJD2 subfamily, which are responsible for demethylating di- and tri-methylated lysine residues on histone H3. The inhibitory concentrations (IC₅₀) often vary, indicating a differential susceptibility to NOG's action. This selectivity is attributed to subtle structural differences in the active sites of the various JmjC-KDM members. The JMJD2 subfamily, including JMJD2A, JMJD2C, JMJD2D, and JMJD2E, are all inhibited by this compound, which has been shown to increase levels of H3K9me3 and H3K36me3 both in vitro and in vivo.

EnzymeIC₅₀ (µM)Notes
JMJD2A ~5This compound has been reported to have an IC₅₀ value of approximately 5 µM for JMJD2A.
JMJD2C VariesWhile specific IC₅₀ values can vary between studies, NOG is a known inhibitor of JMJD2C.
JMJD2D VariesThis compound inhibits JMJD2D, contributing to the overall increase in histone methylation.
JMJD2E ~7.3Studies have reported an IC₅₀ value of around 7.3 µM for this compound against JMJD2E. The inhibition of JMJD2E by NOG has been shown to lead to an accumulation of H3K9me3 and H3K36me3.

Consequences for Histone Methylation Status and Chromatin Dynamics

The inhibition of JmjC-KDMs by this compound has significant downstream effects on histone methylation patterns and, consequently, on chromatin structure and gene expression. By preventing the removal of methyl groups from histone tails, NOG leads to a hypermethylated state at specific lysine residues. For example, the inhibition of the JMJD2 subfamily results in the accumulation of trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).

Increased H3K9me3 is a hallmark of heterochromatin, a tightly packed form of chromatin that is generally transcriptionally silent. Therefore, by elevating H3K9me3 levels, this compound can induce chromatin condensation and repress gene expression. Conversely, the role of H3K36me3 is more complex, being associated with both transcriptional elongation and the prevention of spurious transcription initiation within gene bodies. The modulation of these histone marks by NOG can thus lead to widespread changes in the epigenetic landscape, affecting cellular processes such as differentiation, proliferation, and the response to stress.

Inhibition of Other 2-Oxoglutarate-Dependent Dioxygenases

The inhibitory activity of this compound extends beyond the JmjC-KDM family to other 2-oxoglutarate-dependent dioxygenases that play crucial roles in various cellular pathways.

Factor Inhibiting HIF (FIH)

Factor Inhibiting HIF (FIH) is a 2-oxoglutarate-dependent dioxygenase that regulates the activity of the Hypoxia-Inducible Factor (HIF) pathway. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which prevents its interaction with the transcriptional coactivator p300/CBP. This compound is a known inhibitor of FIH. By blocking FIH activity, NOG can lead to the stabilization and activation of HIF-α, even under normoxic conditions. This has implications for processes such as angiogenesis, metabolism, and cell survival.

Aspartate/Asparagine-β-Hydroxylase (AspH)

Aspartate/Asparagine-β-Hydroxylase (AspH) is another 2-oxoglutarate-dependent dioxygenase that is involved in the hydroxylation of aspartate and asparagine residues in epidermal growth factor-like domains of various proteins, including the Notch receptor. This post-translational modification is critical for proper protein function and cell signaling. This compound has been shown to inhibit AspH activity. The inhibition of AspH by NOG can disrupt Notch signaling, a pathway that is fundamental to cell fate decisions during development and in adult tissues.

Isocitrate Dehydrogenase (IDH) Variants

Mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2) are frequently observed in certain cancers. These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG) from 2-oxoglutarate. 2-HG is structurally similar to 2-oxoglutarate and can competitively inhibit a wide range of 2-oxoglutarate-dependent dioxygenases, including JmjC-KDMs and prolyl hydroxylases. While this compound does not directly inhibit the mutant IDH enzymes, it is often used as a tool in research to mimic the inhibitory effects of 2-HG on 2-oxoglutarate-dependent dioxygenases. This allows for the study of the downstream consequences of IDH mutations in a controlled manner, helping to elucidate the mechanisms by which 2-HG contributes to tumorigenesis.

AlkB Family of Nucleic Acid Demethylases

The AlkB family of enzymes consists of Fe(II)/2-oxoglutarate-dependent dioxygenases that are crucial for repairing alkylated DNA and RNA through a process of oxidative demethylation. ucl.ac.uknih.gov These enzymes are conserved across species, from bacteria to humans. nih.govmdpi.com The catalytic action of AlkB enzymes involves the decarboxylation of the co-substrate 2-oxoglutarate, which is coupled with the hydroxylation of the alkylated nucleobase, ultimately removing the alkyl group. ucl.ac.uknih.gov

This compound (NOG) is a potent inhibitor of the AlkB family of enzymes. researchgate.netresearchgate.netnih.gov Its inhibitory power comes from its structural similarity to 2-oxoglutarate, which allows it to act as a competitive inhibitor. researchgate.netresearchgate.netebi.ac.uk By mimicking the natural co-substrate, this compound binds to the active site, chelates the Fe(II) ion, and blocks the binding of 2-oxoglutarate, thereby halting the enzyme's catalytic activity. researchgate.netresearchgate.netuni-muenchen.de This mechanism of competitive inhibition has been observed across multiple members of the AlkB family. researchgate.net

Research has demonstrated that this compound effectively inhibits human AlkB homologues (ALKBH), including ALKBH2, ALKBH3, and the fat mass and obesity-associated protein (FTO). ucl.ac.uknih.gov For example, this compound has been shown to inhibit the demethylation activity of human ALKBH3. scbt.com Similarly, it inhibits FTO, which is responsible for demethylating N6-methyladenosine (m6A) in RNA. nih.govencyclopedia.pub The inhibition of a wide range of these enzymes underscores the broad-spectrum activity of this compound. researchgate.netnih.gov

The inhibitory concentrations (IC₅₀) of this compound have been determined for several human AlkB homologues, highlighting its varying potency against different family members. These findings are crucial for using this compound as a chemical tool to study the diverse functions of these enzymes in processes like DNA repair and epigenetic regulation. ucl.ac.uknih.gov

Inhibitory Profile of this compound against Human AlkB Homologues

EnzymeSubstrate(s)IC₅₀ of this compound (µM)
ALKBH2 1-methyladenine (m1A) and 3-methylcytosine (m3C) in dsDNA nih.govoup.com124.7 ucl.ac.uk
ALKBH3 m1A and m3C in ssDNA and RNA nih.govoup.com96.8 ucl.ac.uk
ALKBH5 N6-methyladenosine (m6A) in RNA oup.com145.2 ucl.ac.uk
FTO N6-methyladenosine (m6A) in RNA nih.govencyclopedia.pub36.5 ucl.ac.uk

Synthesis, Derivatization, and Delivery Strategies for N-oxalylglycine Analogues

Synthetic Methodologies for N-Oxalylglycine and its Core Scaffold

This compound (NOG) is a structural analogue of α-ketoglutarate, characterized by the substitution of a methylene group with an NH moiety. nih.gov This modification makes it a competitive inhibitor of α-ketoglutarate dependent enzymes. ebi.ac.uk The synthesis of this compound and its derivatives has been a subject of interest for their potential as inhibitors of various enzymes, including Jumonji C-domain-containing histone lysine demethylases. researchgate.netnih.govcapes.gov.br

One reported synthesis pathway involves the reaction of ammonia with glyoxylic acid, which can be produced from the oxidation of glycolaldehyde. acs.org This suggests that the oxidation of aldehydes is a crucial step in this particular synthetic route. acs.org Another approach involves the condensation of potassium cyanide, glyoxal bisulfite addition product, and an aryl aldehyde. nih.gov The resulting intermediate can then undergo further reactions, such as acetylation or sulfonylation. nih.gov For instance, reaction with acetic anhydride yields an O-acetyl product, while using sulfonyl chlorides can result in both O- and N-sulfonylation. nih.gov

In a study exploring amino acid formation, this compound was identified as a precursor to glycine. acs.org The concentration of glycine was found to increase significantly in the presence of oxygen, which supports the role of glyoxylic acid (formed by glycolaldehyde oxidation) as an intermediate in this compound synthesis. acs.org In experiments using 13C-labeled glycolaldehyde, the resulting 13C-N-Oxalylglycine accounted for a significant portion of the free glycine produced, highlighting its role as a key intermediate. acs.org

Derivatives of this compound have also been synthesized to explore their structure-activity relationships. ebi.ac.uk Studies have shown that substitutions on the glycine part of the molecule can modulate its inhibitory activity in a stereoselective manner. ebi.ac.uk However, modifying the ω-carboxylate group by homologation or replacement with acylsulfonamides or anilides leads to a significant reduction in activity. ebi.ac.uk

Development of Cell-Permeable Prodrugs

While this compound is an effective inhibitor of various enzymes, its utility in cellular studies is limited by its minimal permeability across the plasma membrane. nih.gov To overcome this, cell-permeable prodrugs have been developed, with Dimethyloxalylglycine (DMOG) being the most prominent example.

Dimethyloxalylglycine (DMOG): Synthesis, Metabolism, and Cellular Uptake

Synthesis: DMOG is the dimethyl ester of this compound. researchgate.net This esterification masks the carboxyl groups of NOG, increasing its lipophilicity and facilitating its passage through cell membranes.

Metabolism: Once inside the cell, DMOG is rapidly metabolized. csic.es It undergoes de-esterification by intracellular esterases, releasing the active compound, this compound. nih.gov The time course of this conversion can influence the onset of downstream cellular effects. csic.es For example, the delay in the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) following DMOG treatment, compared to direct exposure to hypoxia, is thought to reflect the time required for cellular uptake and metabolization of DMOG to NOG. csic.es Studies in whole mouse blood have shown that DMOG is almost instantaneously converted to its mono-ester derivative (MOG), which is then more slowly converted to NOG, highlighting the high level of esterase activity in blood.

Cellular Uptake: The uptake of DMOG into cells is facilitated by monocarboxylate transporters (MCTs), specifically MCT2. nih.gov Following uptake, the intracellular concentration of NOG increases, leading to the inhibition of its target enzymes. nih.gov The efficiency of this uptake and subsequent conversion to NOG determines the intracellular concentration of the active inhibitor and the magnitude of the biological response.

Design and Evaluation of Other Ester Derivatives

The success of DMOG as a prodrug has prompted the design and evaluation of other ester derivatives of this compound. The primary goal is to improve properties such as membrane permeability and stability. Introducing lipophilic groups, like alkyl chains, is a strategy to enhance membrane passage.

In one study, various analogues of the mono-ester of this compound (MOG) were synthesized to explore their stability and uptake. These analogues were designed with modifications intended to increase both chemical and metabolic stability. The intracellular concentrations of the active NOG achieved after administration of these different derivatives were found to be proportional to their observed biological effects, such as the stabilization of HIF-1α. This underscores the importance of efficient cellular uptake and conversion for the activity of these prodrugs.

Macromolecular Conjugation and Targeted Delivery Systems

Another advanced strategy for delivering this compound involves its conjugation to macromolecules, creating targeted delivery systems. This approach aims to achieve localized and sustained release of the active compound.

This compound-Conjugated Hyaluronic Acid (HA-NOG) as a Prodrug

A notable example of a macromolecular prodrug is this compound conjugated to hyaluronic acid (HA-NOG). mdpi.comresearchgate.netnih.gov Hyaluronic acid is a naturally occurring polysaccharide that is a major component of the extracellular matrix. The synthesis of HA-NOG involves an esterification reaction between the carboxylic acid group of NOG and a hydroxyl group on the HA backbone. mdpi.comresearchgate.net This reaction can be mediated by agents like 1,1'-carbonyldiimidazole (CDI). mdpi.com

The degree of substitution, which is the amount of NOG conjugated to the HA, can be controlled by adjusting the molar ratio of the reactants during synthesis. researchgate.net For instance, increasing the molar ratio of NOG to HA has been shown to increase the degree of substitution. researchgate.net

Enzymatic Release Mechanisms and Sustained Delivery

The release of this compound from the HA-NOG conjugate is primarily driven by enzymatic degradation. mdpi.comresearchgate.netnih.gov The ester bond linking NOG to HA can be cleaved by esterases present in the cellular environment. mdpi.comresearchgate.net Furthermore, the HA backbone itself can be degraded by hyaluronidases. mdpi.comresearchgate.net

Studies have demonstrated that the release of NOG from HA-NOG is significantly increased in the presence of both esterase and hyaluronidase compared to physiological buffer alone. mdpi.comresearchgate.netnih.gov This enzymatic release mechanism allows for a sustained and localized delivery of NOG in response to cellular activity. mdpi.comresearchgate.net Normal human dermal fibroblasts cultured with HA-NOG have shown accumulation of HIF-1α in the cell nucleus and increased expression of HIF-1 target genes, demonstrating the successful release and bioactivity of NOG from the conjugate. mdpi.comnih.gov This approach holds promise for therapeutic applications where sustained local action of this compound is desired. mdpi.com

Structure-Activity Relationship (SAR) Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial in the development of this compound (NOG) analogues, aiming to improve their potency and selectivity as inhibitors of 2-oxoglutarate (2OG)-dependent dioxygenases. NOG itself is a broad-spectrum inhibitor, mimicking the endogenous cofactor 2OG. rsc.orgresearchgate.net Consequently, efforts have been focused on modifying its structure to target specific enzymes within this large family, such as prolyl hydroxylases (PHDs), Jumonji C (JmjC) domain-containing histone demethylases (KDMs), and Ten-eleven translocation (TET) enzymes. rsc.orgnih.govacs.orgstanford.edu

Rational Design of Substituted this compound Analogues

The rational design of NOG analogues involves targeted chemical modifications to exploit structural differences in the active sites of various 2OG-dependent oxygenases. nih.gov As a competitive inhibitor, NOG binds to the active site, but the substitution of a methylene group in 2OG with a nitrogen atom in NOG prevents its oxidative decarboxylation, thereby inhibiting the enzyme. acs.orgnih.gov

Initial SAR studies revealed that substitutions on the glycine moiety of NOG can significantly modulate inhibitory activity and selectivity. researchgate.net For example, while NOG inhibits multiple enzymes, including PHD2, certain derivatives show increased selectivity. nih.gov The exploration of a subpocket within the active site of the JMJD2 subfamily of histone demethylases guided the derivatization of N-oxalyl-amino acids. nih.gov

Research has led to the synthesis and evaluation of various analogues. For instance, studies on the JMJD2E histone demethylase used NOG and its derivatives as starting points. nih.gov Modifications led to the identification of compounds with improved potency and selectivity over other oxygenases like PHD2. nih.gov

Compound NameTarget Enzyme(s)Key Research FindingIC50 ValueReference(s)
This compound (NOG) Broad-spectrum (PHD2, JMJD2A/2C/2D, FTO, TET)General inhibitor of 2OG-dependent oxygenases.24 μM (JMJD2E), 44 µM (FTO) nih.govnih.govacs.org
N-Oxalyl-D-phenylalanine JMJD2EStarting point for exploring a subpocket in the JMJD2 active site.320 μM nih.gov
N-Oxalyl-D-homophenylalanine JMJD2EShowed improved potency over N-Oxalyl-D-phenylalanine.39 μM nih.gov
N-Oxalyl-D-tyrosine derivatives JMJD2EIdentified as potent and selective inhibitors of JMJD2E.Not specified nih.gov
Dimethyl-oxalylglycine (DMOG) Pro-drug for NOGCell-permeable pro-drug, widely used to inhibit PHDs in cell culture.Not applicable rsc.orgresearchgate.net

IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity in vitro and can vary based on experimental conditions.

The design strategy often involves creating analogues that mimic the binding mode of 2OG but possess additional chemical groups to interact with specific residues in the target enzyme's active site. nih.gov This approach has yielded inhibitors with greater selectivity for certain histone demethylase subfamilies or for PHDs over other 2OG-dependent enzymes. rsc.orgnih.gov For example, while NOG is a potent inhibitor of PHD2, N-oxalyl-D-tyrosine derivatives showed no significant inhibitory activity against PHD2, highlighting successful selective design. nih.gov

Allele-Specific Inhibition Approaches (e.g., "Bump-and-Hole" Engineering)

To overcome the challenge of inhibiting a specific enzyme within a closely related family, allele-specific inhibition strategies, such as the "bump-and-hole" approach, have been developed for NOG analogues. nih.govstanford.eduresearchgate.net This chemical genetics technique involves two complementary modifications:

The "Hole": A bulky amino acid residue in the active site of the target enzyme is mutated to a smaller one (e.g., alanine or glycine). This modification creates an engineered "hole" in the active site that does not significantly affect the enzyme's normal catalytic activity with its natural substrate. stanford.edunih.gov

The "Bump": NOG analogues are synthesized with a bulky chemical group (the "bump") that is sterically complementary to the engineered "hole". stanford.edunih.gov

This "bumped" inhibitor is too large to fit into the active site of the wild-type enzyme but can bind specifically and potently to the engineered active site of the mutant enzyme. stanford.edunih.gov This strategy allows for the highly selective inhibition of a single target enzyme, even in the presence of its closely related wild-type counterparts. researchgate.netnih.gov

This approach has been successfully applied to TET enzymes and histone demethylases. nih.govnih.gov For instance, researchers rationally engineered the TET2 active site by mutating bulky "gatekeeper" residues to create variants with an expanded pocket. stanford.edu These mutants could then be specifically inhibited by NOG derivatives carrying a complementary "bump," such as an isobutyl group. nih.govstanford.edu One such analogue, NOG-5, was an effective inhibitor of a double mutant TET2 (IC50 = 18.1 μM) but had no effect on the wild-type enzyme. nih.gov

Similarly, the "bump-and-hole" strategy was used to develop allele-specific inhibitors for the histone demethylase KDM4A. acs.orgnih.gov A key phenylalanine residue (F185) near the cofactor binding site was identified. acs.orgnih.gov

EnzymeMutation ("Hole")"Bumped" InhibitorKey Research FindingIC50 ValueReference(s)
KDM4A F185AN-Oxalyl Leucine (NOL)NOL selectively inhibited the F185A mutant without affecting the wild-type KDM4A.0.7 ± 0.1 μM nih.gov
KDM4A F185APhenylalanine NOGSelectively inhibited the F185A mutant.28.7 ± 1.3 μM nih.gov
KDM4A F185ACyclohexyl NOGSelectively inhibited the F185A mutant.4.7 ± 1.7 μM nih.gov
TET2 T1393S/V1395GNOG-5 (isobutyl substituent)Specifically inhibited the double mutant TET2; no effect on wild-type.18.1 μM nih.gov

This strategy provides a powerful tool to dissect the specific functions of individual 2OG-dependent oxygenases in complex biological processes, using cell-permeable versions of the "bumped" NOG analogues to achieve conditional, allele-specific inhibition within intact cells. stanford.edu

Natural Occurrence and Endogenous Roles of N-oxalylglycine

Identification and Quantification in Plant Sources (e.g., Rheum rhabarbarum, Spinacia oleracea)

N-Oxalylglycine has been identified as a natural product present in the leaves of rhubarb (Rheum rhabarbarum) and spinach (Spinacia oleracea). nih.govapexbt.com Its presence was confirmed through various analytical methods, including liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. hilarispublisher.com These studies distinguished NOG as a natural plant metabolite, as it was not observed in tested bacterial cells like Escherichia coli or in human embryonic kidney cells (HEK 293T). nih.govresearchgate.nethilarispublisher.com

The concentration of this compound has been quantified in spinach. hilarispublisher.com Research using a method based on reversed-phase liquid chromatography-mass spectrometry (RP-LC/MS) established the amount of naturally occurring NOG in spinach leaves. hilarispublisher.com The findings from these quantitative analyses provide a basis for understanding the potential physiological relevance of this compound within the plant.

Table 1: Quantification of this compound in Spinacia oleracea

Biosynthetic Pathways and Metabolic Context in Natural Systems

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, its chemical structure, HOOC-C(O)NHCH₂COOH, suggests it is formed from the condensation of glycine and an oxalate precursor. wikipedia.org Its identification in plants known for high concentrations of oxalic acid, such as spinach, further supports a metabolic link to oxalate metabolism. hilarispublisher.com

This compound is a structural analogue, or isostere, of α-ketoglutarate (also known as 2-oxoglutarate or 2OG). wikipedia.org In NOG, the methylene group at the C-3 position of 2-oxoglutarate is replaced by an amino group (-NH-). nih.gov This structural similarity is central to its function as a competitive inhibitor of 2-oxoglutarate-dependent enzymes. bham.ac.uk In the metabolic context of a plant cell, this compound's presence could represent a regulatory node, linking the metabolic pools of amino acids (glycine) and organic acids (oxalate) to the control of enzymatic pathways dependent on 2-oxoglutarate.

Hypothesized Endogenous Functions in Plant Gene Expression and Stress Response

The discovery of this compound in plants has led to the hypothesis that it functions as an endogenous regulator of 2-oxoglutarate (2OG) dependent oxygenases. nih.govresearchgate.net These enzymes are a broad superfamily involved in numerous critical biological processes in plants. nih.govresearchgate.net By acting as a competitive inhibitor that mimics 2OG, this compound can modulate the activity of these enzymes. nih.govbham.ac.uk

One of the key hypothesized roles for NOG in plants is the regulation of gene expression. nih.gov Many 2OG-dependent oxygenases function as histone lysine demethylases, which are epigenetic modifiers that play a crucial role in controlling which genes are turned on or off. rsc.org By inhibiting these enzymes, endogenous this compound could influence plant development and adaptation by altering patterns of gene expression. nih.gov

Furthermore, this compound is thought to be involved in plant stress responses. scispace.com The 2OG-dependent oxygenase family includes enzymes crucial for the biosynthesis of plant signaling molecules, such as the plant hormone ethylene, which is involved in responses to various biotic and abiotic stresses. researchgate.netscispace.com Inhibition of these enzymes by naturally occurring NOG could provide a mechanism for plants to fine-tune their physiological responses to environmental challenges. scispace.com

Compound List

Table 2: List of Compounds Mentioned

Advanced Methodologies and Future Research Directions

Application of Advanced Spectroscopic and Imaging Techniques for NOG Localization and Activity

Advanced spectroscopic and imaging techniques are pivotal in elucidating the precise localization and activity of N-Oxalylglycine (NOG) within cellular and tissue contexts. Techniques such as 3D fluorescence spectroscopy can be employed to observe the fluorescence emitted when substances like NOG absorb UV and visible light, providing insights into its interactions and potential modifications. jst.go.jp The unique spectral signatures at specific excitation and emission wavelengths can help in identifying and quantifying NOG and its derivatives. jst.go.jp

In situ imaging techniques are crucial for visualizing the subcellular distribution of NOG and its effects. For instance, monitoring the nuclear translocation of proteins like Hypoxia-Inducible Factor 1-alpha (HIF-1α) upon treatment with NOG or its cell-permeable analog, dimethyloxalylglycine (DMOG), provides a visual readout of its inhibitory activity on prolyl hydroxylases. novusbio.com Confocal microscopy and other high-resolution imaging modalities can be used to observe these localization changes, confirming the engagement of NOG with its intracellular targets.

Furthermore, spectroscopic methods are essential for studying the direct interaction of NOG with its target enzymes. X-ray crystallography has been instrumental in revealing the binding mode of NOG to the active site of various 2-oxoglutarate (2OG)-dependent dioxygenases, showing how it chelates the active site metal ion. nih.govplos.orgresearchgate.net Other spectroscopic techniques like UV/Vis absorption, electron paramagnetic resonance (EPR), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy are also employed to investigate the structural changes in both the enzyme and NOG upon binding. nih.gov

Integration with Proteomics and Metabolomics for Comprehensive Pathway Mapping

To gain a holistic understanding of the cellular pathways modulated by this compound (NOG), researchers are increasingly integrating proteomics and metabolomics approaches. These "omics" technologies allow for the large-scale analysis of proteins and metabolites, respectively, providing a comprehensive snapshot of the cellular state in response to NOG treatment.

Untargeted metabolomics, often coupled with mass spectrometry, can identify and quantify a wide array of metabolites affected by NOG. This approach has been used to study the metabolic impact of the NOG prodrug, dimethyloxalylglycine (DMOG), revealing alterations in mitochondrial ATP production, glycolysis, and respiration in cancer cells. researchgate.net Such studies provide novel insights into the metabolic landscape shaped by NOG and can help identify metabolic features similar to those induced by physiological hypoxia. researchgate.net Web-based platforms like MetaboAnalyst facilitate the functional analysis of untargeted metabolomics data, helping to connect changes in individual metabolites to broader pathway-level activities. metaboanalyst.ca

Proteomics, on the other hand, allows for the global analysis of protein expression and post-translational modifications. When integrated with metabolomics, it can reveal how NOG-induced metabolic shifts are linked to changes in the proteome. For example, studies have combined these approaches to show that hypoxia, which can be mimicked by NOG, induces significant changes in lipid metabolites and that these changes are associated with modifications in enzymes involved in fatty acid synthesis. ox.ac.uk This integrated approach is crucial for mapping the complex signaling cascades and metabolic reprogramming initiated by NOG, moving beyond its well-known role as a dioxygenase inhibitor.

Computational Modeling and in silico Drug Design Based on this compound Scaffold

The chemical scaffold of this compound (NOG) serves as a valuable starting point for the computational modeling and in silico design of more potent and selective enzyme inhibitors. rhhz.net Structure-based virtual screening (SBVS) and other computer-aided drug design (CADD) techniques are being employed to explore the vast chemical space around the NOG core structure. scielo.brscielo.br These methods leverage the known three-dimensional structures of target enzymes to predict how modifications to the NOG scaffold will affect binding affinity and selectivity. scielo.brscielo.br

Molecular docking simulations, a key component of SBVS, have been used to study the interactions of NOG derivatives with various histone lysine demethylases (KDMs). scielo.brresearchgate.net These simulations can predict the binding poses and affinities of new compounds, guiding the synthesis of more effective inhibitors. researchgate.net For instance, computational studies have shown that certain NOG derivatives have a high affinity for specific KDMs, and these predictions have been confirmed by subsequent experimental studies. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) modeling can be used to establish a mathematical relationship between the chemical structure of NOG analogs and their biological activity. frontiersin.orgamazon.co.uk This allows researchers to predict the activity of new compounds before they are synthesized, accelerating the drug discovery process. frontiersin.org By combining these in silico approaches, researchers can rationally design novel inhibitors with improved properties, such as enhanced cell permeability or greater selectivity for a specific enzyme, thereby minimizing off-target effects. oup.com

Development of Optogenetic or Chemogenetic Tools for Spatiotemporal Control of NOG Action

While this compound (NOG) and its derivatives are powerful research tools, their application is often limited by a lack of spatiotemporal control. The development of optogenetic and chemogenetic tools offers a promising avenue to overcome this limitation, allowing for precise control over the activity of NOG-sensitive pathways. nih.govresearchgate.netflorey.edu.au

Optogenetic techniques involve the use of light-responsive proteins to control cellular processes with high temporal and spatial precision. nih.govresearchgate.net While there are no direct optogenetic tools to control NOG itself, researchers are developing methods to optically control the activity of Gq-coupled signaling pathways, which can be influenced by NOG. biorxiv.org This could allow for the precise activation or inhibition of pathways downstream of NOG targets in a light-dependent manner. biorxiv.org

Chemogenetic tools, on the other hand, utilize engineered receptors that are activated by specific, otherwise inert, small molecules. nih.govresearchgate.net One could envision the development of a system where an engineered enzyme, sensitive to a modified NOG analog, is expressed in specific cells. This would allow for the targeted inhibition of this enzyme only in the cells expressing the engineered protein and only upon administration of the modified NOG, providing a high degree of specificity. oup.com Such approaches, while still in development, hold great promise for dissecting the specific roles of NOG-sensitive enzymes in complex biological systems. oup.comflorey.edu.aunih.gov

Addressing Challenges in Specificity and Off-Target Effects in Research Probes

A significant challenge in the use of this compound (NOG) as a research probe is its broad-spectrum inhibitory activity against a wide range of 2-oxoglutarate (2OG)-dependent dioxygenases. researchgate.net This lack of specificity can lead to off-target effects, making it difficult to attribute an observed biological outcome to the inhibition of a single enzyme. researchgate.net For example, while NOG is often used to inhibit prolyl hydroxylases and stabilize HIF-1α, it also inhibits other enzymes like histone demethylases, which can have widespread effects on gene expression. researchgate.netmdpi.com

To address this challenge, researchers are focused on developing more selective NOG derivatives. By modifying the NOG scaffold, it is possible to create analogs that show preferential inhibition of one enzyme over another. researchgate.net For example, the addition of bulky substituents to the NOG backbone can create steric hindrance that prevents binding to some enzymes while still allowing interaction with others. researchgate.net Crystallographic studies have been instrumental in guiding the design of these selective inhibitors by providing detailed information about the active sites of different dioxygenases. researchgate.net

Q & A

Q. What is the primary mechanism of action of N-Oxalylglycine (NOG) in inhibiting 2-oxoglutarate (2OG)-dependent enzymes?

NOG acts as a competitive inhibitor of 2OG-dependent oxygenases by mimicking the structure of 2-oxoglutarate, a co-substrate required for enzyme activity. It binds to the active site, displacing 2OG and chelating the catalytic iron ion, thereby blocking enzymatic function. This mechanism is critical in studying enzymes like HIF-prolyl hydroxylases (PHDs) and Jumonji C-domain-containing histone lysine demethylases (JMJD2A, JMJD2C) . Methodologically, enzyme inhibition assays using recombinant proteins (e.g., JMJD2A) with NOG concentrations ranging from 10–500 µM are typical, with IC₅₀ values determined via spectrophotometric or fluorometric readouts .

Q. What experimental considerations are critical when using NOG in cell-based studies?

Key considerations include:

  • Solubility : NOG is water-soluble (≥9.55 mg/mL in H₂O) but may require sonication for full dissolution in DMSO .
  • Concentration range : Effective doses vary by cell type (e.g., 100–500 µM in HEK293T cells) .
  • Permeability : NOG is cell-permeable but may require dimethyl ester prodrugs (e.g., DMOG) for enhanced intracellular delivery in certain models .
  • Controls : Include untreated cells and 2OG supplementation to validate specificity .

Q. How does NOG modulate hypoxia-inducible factor (HIF) signaling pathways?

NOG inhibits HIF-prolyl hydroxylases (PHDs), preventing HIF-1α degradation and stabilizing it under normoxic conditions. This upregulates hypoxia-responsive genes like PFKFB3 (involved in glycolysis) and Glut-1 (glucose transporter). Experimental validation involves Western blotting for HIF-1α protein levels and qPCR for target gene expression after NOG treatment (100–500 µM, 6–24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on NOG’s effects on histone modifications (e.g., H3K9me2 vs. H3K36me3)?

Contradictory observations (e.g., increased H3K9me2 but elevated H3K36me3 in tumors) may arise from cell type-specific enzyme expression or off-target effects. To address this:

  • Perform dose-response assays to identify threshold concentrations for selective inhibition.
  • Use chromatin immunoprecipitation (ChIP-seq) to map histone marks genome-wide.
  • Validate with orthogonal inhibitors (e.g., IOX1) or genetic knockdown of target enzymes (e.g., JMJD2A) .

Q. What strategies optimize NOG’s activity in cell-free vs. whole-cell systems?

  • In lysates : NOG shows enhanced activity due to direct access to enzymes (e.g., in E. coli lysates for nitrene transfer catalysis). Supplement with Fe(II) to maintain enzyme cofactor integrity .
  • In whole cells : Use ester prodrugs (e.g., DMOG) to improve permeability. Monitor intracellular NOG levels via LC-MS to ensure effective concentrations .

Q. How does NOG compare structurally and functionally to other 2OG-dependent enzyme inhibitors (e.g., IOX1)?

NOG lacks the quinoline scaffold of IOX1, resulting in weaker binding affinity (e.g., IC₅₀ of ~50 µM for JMJD2A vs. 1–10 µM for IOX1). Crystallography shows NOG binds bidentate to the catalytic iron, while IOX1 uses a monodentate interaction, reducing potency . For targeted studies, prioritize IOX1 for higher selectivity or NOG for broader 2OG enzyme screening.

Q. What methodologies are recommended for studying NOG’s role in epigenetic regulation?

  • Histone demethylase assays : Use recombinant JMJD2 enzymes with trimethylated histone peptides and measure demethylation via MALDI-TOF or antibody-based detection .
  • Transcriptomic profiling : RNA-seq after NOG treatment (24–48 hours) to identify dysregulated pathways linked to epigenetics (e.g., Wnt/β-catenin) .
  • Co-crystallization : Solve enzyme-NOG complex structures (e.g., PDB ID: 7EUT) to map binding interactions and guide inhibitor design .

Q. How can structure-activity relationship (SAR) studies improve NOG derivatives for selective enzyme inhibition?

  • Synthetic modifications : Introduce methyl or ethyl esters at carboxyl groups (e.g., DMOG) to enhance permeability.
  • Molecular docking : Screen derivatives against JMJD2A (PDB ID: 2OQ6) to predict binding modes.
  • Enzyme kinetics : Compare Kᵢ values of derivatives using steady-state assays with varying 2OG concentrations .

Methodological Tables

Q. Table 1. Key Experimental Parameters for NOG in Enzyme Inhibition Studies

ParameterRecommendationReferences
Effective concentration10–500 µM (enzyme assays)
Incubation time30 min–2 hours (pre-incubation)
Controls2OG (1–5 mM) + Fe(II) (50–100 µM)
Detection methodFluorescence (e.g., formaldehyde assay)

Q. Table 2. Comparative Analysis of NOG and IOX1

PropertyNOGIOX1
IC₅₀ (JMJD2A)~50 µM1–10 µM
Binding modeBidentate (Fe chelation)Monodentate
SelectivityBroad 2OG enzyme inhibitionHigh for JMJD2
Cell permeabilityModerate (enhanced via DMOG)High
Structural scaffoldOxalylglycineQuinoline-8-ol
References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oxalylglycine
Reactant of Route 2
Reactant of Route 2
N-Oxalylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.